molecular formula C7H13NO2S B12945858 3-(Cyclobutylamino)thietane 1,1-dioxide

3-(Cyclobutylamino)thietane 1,1-dioxide

Cat. No.: B12945858
M. Wt: 175.25 g/mol
InChI Key: WFTJUVSZHLFTQP-UHFFFAOYSA-N
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Description

3-(Cyclobutylamino)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound characterized by a four-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylamino)thietane 1,1-dioxide typically involves the reaction of thietan-3-one with cyclobutylamine. The process begins with the formation of a thietane ring, followed by the introduction of the cyclobutylamino group. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis techniques to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylamino)thietane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thietane derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the cyclobutylamino group or the thietane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thietane derivatives with various functional groups.

    Substitution: Substituted thietane derivatives with different alkyl or acyl groups.

Scientific Research Applications

3-(Cyclobutylamino)thietane 1,1-dioxide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing heterocycles.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It has shown promise in preliminary studies as an antidepressant and anti-cancer agent due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-(Cyclobutylamino)thietane 1,1-dioxide involves its interaction with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through the modulation of neurotransmitter systems, such as the serotonergic and dopaminergic pathways. It is believed to act on serotonergic 5HT1A-receptors and/or block 5HT2A/2C-receptors, as well as α2-adrenergic receptors. Additionally, dopaminergic and cholinergic receptors may also be involved in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclobutylamino)thietane 1,1-dioxide is unique due to its cyclobutylamino group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in organic synthesis and its applicability in medicinal chemistry.

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

N-cyclobutyl-1,1-dioxothietan-3-amine

InChI

InChI=1S/C7H13NO2S/c9-11(10)4-7(5-11)8-6-2-1-3-6/h6-8H,1-5H2

InChI Key

WFTJUVSZHLFTQP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2CS(=O)(=O)C2

Origin of Product

United States

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